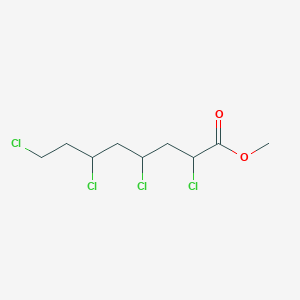
Methyl 2,4,6,8-tetrachlorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,6,8-tetrachlorooctanoate is an organic compound with the molecular formula C9H14Cl4O2 It is a chlorinated ester, which means it contains multiple chlorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6,8-tetrachlorooctanoate typically involves the chlorination of octanoic acid followed by esterification. The process can be summarized as follows:
Chlorination: Octanoic acid is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step introduces chlorine atoms at the 2, 4, 6, and 8 positions of the octanoic acid.
Esterification: The chlorinated octanoic acid is then reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6,8-tetrachlorooctanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products
Substitution: Products include various substituted octanoates depending on the nucleophile used.
Reduction: Products include partially or fully dechlorinated octanoates.
Hydrolysis: Products are octanoic acid and methanol.
Scientific Research Applications
Methyl 2,4,6,8-tetrachlorooctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a model compound for studying chlorinated esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2,4,6,8-tetrachlorooctanoate involves its interaction with various molecular targets. The chlorine atoms and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4,6-trichlorooctanoate
- Methyl 2,4,6,8-tetrabromooctanoate
- Methyl 2,4,6,8-tetrachlorodecanoate
Uniqueness
Methyl 2,4,6,8-tetrachlorooctanoate is unique due to the specific pattern of chlorination and the presence of an ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62116-58-9 |
|---|---|
Molecular Formula |
C9H14Cl4O2 |
Molecular Weight |
296.0 g/mol |
IUPAC Name |
methyl 2,4,6,8-tetrachlorooctanoate |
InChI |
InChI=1S/C9H14Cl4O2/c1-15-9(14)8(13)5-7(12)4-6(11)2-3-10/h6-8H,2-5H2,1H3 |
InChI Key |
CCXBHAOOUGXNFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(CC(CCCl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















